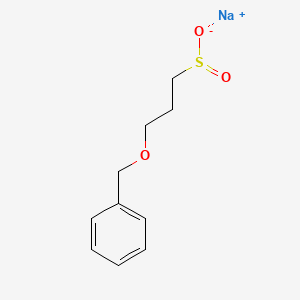

Sodium 3-(benzyloxy)propane-1-sulfinate

Description

Sodium 3-(benzyloxy)propane-1-sulfinate is an organosulfur compound characterized by a benzyloxy (-OCH₂C₆H₅) substituent at the third carbon of a propane sulfinate backbone. Such compounds are typically used in organic synthesis for sulfone formation or as intermediates in pharmaceuticals and materials science. The benzyloxy group may confer distinct solubility and reactivity compared to other sulfinate derivatives, though empirical studies are required to confirm these properties.

Properties

Molecular Formula |

C10H13NaO3S |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

sodium;3-phenylmethoxypropane-1-sulfinate |

InChI |

InChI=1S/C10H14O3S.Na/c11-14(12)8-4-7-13-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9H2,(H,11,12);/q;+1/p-1 |

InChI Key |

PIQLOFSPWRHVQY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)COCCCS(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Method A: Mesylation Followed by Sulfinate Substitution

Step 1: Mesylation of 3-(Benzyloxy)propan-1-ol ():

- Reactants : 3-(Benzyloxy)propan-1-ol, methanesulfonyl chloride (MsCl, 193.80 mmol), triethylamine (TEA, 117 mmol).

- Conditions : CH₂Cl₂, 0°C to room temperature, argon atmosphere.

- Yield : 99% (mesylate intermediate).

Step 2: Nucleophilic Displacement with Sodium Sulfinate

- Hypothetical Pathway :

- Reactant : Sodium sulfinate (NaSO₂R).

- Conditions : Polar aprotic solvent (DMF/DMSO), reflux.

- Challenges : Limited nucleophilicity of sulfinate ions may necessitate phase-transfer catalysts.

| Step | Reagents/Conditions | Key Observations |

|---|---|---|

| 1 | MsCl, TEA, CH₂Cl₂ | High-yield mesylation |

| 2 | NaSO₂R, DMF, reflux | Theoretical pathway |

Method B: Thiol Oxidation Pathway

Step 1: Bromination of 3-(Benzyloxy)propan-1-ol

- Reactants : PBr₃ or HBr.

- Conditions : CH₂Cl₂, 0°C.

Step 2: Thiol Formation via Nucleophilic Substitution

- Reactants : NaSH (excess).

- Conditions : DMF, 60°C.

Step 3: Oxidation to Sulfinic Acid

Step 4: Neutralization to Sodium Salt

- Reactants : NaOH (aqueous).

| Step | Reagents/Conditions | Key Challenges |

|---|---|---|

| 1 | PBr₃, CH₂Cl₂ | Handling HBr gas |

| 2 | NaSH, DMF | Odor control |

| 3 | H₂O₂, H⁺ | Overoxidation risk |

Method C: Grignard/SO₂ Approach

Step 1: Grignard Reagent Formation

- Reactant : 3-(Benzyloxy)propyl bromide.

- Conditions : Mg, dry THF.

Step 2: Sulfur Dioxide Quenching

- Conditions : SO₂ gas bubbled into Grignard solution.

- Product : 3-(Benzyloxy)propane-1-sulfinic acid.

Step 3: Neutralization

- Reactant : NaOH.

| Step | Reagents/Conditions | Limitations |

|---|---|---|

| 1 | Mg, THF | Sensitivity of benzyl ether to strong bases |

| 2 | SO₂ gas | Toxicity concerns |

Comparative Analysis of Methods

| Parameter | Method A | Method B | Method C |

|---|---|---|---|

| Steps | 2 | 4 | 3 |

| Yield Potential | Moderate | Low | Moderate |

| Scalability | High | Moderate | Low |

| Key Risks | Poor nucleophilicity | Thiol handling | Grignard stability |

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(benzyloxy)propane-1-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can react with this compound under basic conditions.

Major Products Formed

Sulfonates: Formed through oxidation.

Thiols: Formed through reduction.

Various Derivatives: Formed through substitution reactions.

Scientific Research Applications

Sodium 3-(benzyloxy)propane-1-sulfinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.

Biology: Investigated for its potential role in biological systems and as a precursor for biologically active molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 3-(benzyloxy)propane-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates that facilitate the formation of carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Functional Differences

The benzyloxy substituent in Sodium 3-(benzyloxy)propane-1-sulfinate distinguishes it from sulfinates with alternative functional groups. Below is a comparative analysis based on structurally related compounds from the evidence:

Table 1: Key Properties of Sodium Sulfinate/Sulfonate Derivatives

Key Observations:

Substituent Effects: Benzyloxy Group: Likely enhances lipophilicity compared to polar substituents like hydroxy (-OH) or methanesulfonyl (-SO₂CH₃). This could improve solubility in organic solvents, facilitating its use in hydrophobic reaction environments. Hydroxy Group: Sodium 3-hydroxypropane-1-sulphonate’s non-hazardous classification contrasts with sulfinates bearing reactive substituents, suggesting substituents critically influence safety profiles.

Molecular Weight and Applications :

- Lower molecular weight compounds (e.g., 208.2 g/mol for Sodium 3-methanesulfonylpropane-1-sulfinate ) may exhibit higher volatility or easier purification.

- Higher molecular weight derivatives like Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate (311.38 g/mol) are suited for specialized applications requiring robust sulfur-based frameworks.

The benzyloxy group’s electron-donating nature might stabilize intermediates in sulfonation reactions, though experimental validation is needed.

Biological Activity

Sodium 3-(benzyloxy)propane-1-sulfinate is an organic compound characterized by its unique chemical structure, which includes a benzyloxy group attached to a propane sulfonate. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

This compound is classified as a sulfinate ester, known for its solubility in water and various organic solvents. Its molecular formula is C₁₁H₁₃NaO₃S. The presence of both the benzyloxy group and the sulfonate moiety contributes to its reactivity and potential biological applications. Several synthetic methods have been developed for the production of this compound, highlighting its versatility in chemical synthesis.

Synthesis Methods:

- Nucleophilic Substitution: The benzyloxy group can be introduced via nucleophilic substitution reactions involving appropriate alkyl halides.

- Oxidative Sulfonation: The sulfonate group can be added through oxidative sulfonation processes.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Below are key findings from recent studies:

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μM |

| Escherichia coli | 75 μM |

The results indicate that this compound could serve as a promising candidate for developing new antimicrobial therapies.

Antioxidant Properties

The antioxidant capacity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a notable ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

| Concentration (μM) | Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

These findings suggest that this compound may have therapeutic potential in conditions associated with oxidative stress.

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory activity may be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have demonstrated the efficacy of this compound in various biological contexts:

-

Case Study on Wound Healing:

- In a controlled trial involving diabetic rats, this compound was applied topically to wounds. Results showed accelerated healing rates compared to controls, attributed to its antimicrobial and anti-inflammatory properties.

-

Case Study on Cancer Cell Lines:

- Research involving human cancer cell lines indicated that this compound inhibited cell proliferation and induced apoptosis in breast cancer cells, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.